Methoxy[(5-methylfuran-2-yl)methyl]amine
Description
Significance of Furan (B31954) and Amine Moieties in Molecular Design
The amine functional group is one of the most common functional groups found in bioactive molecules, including a vast number of pharmaceuticals. researchgate.netnih.govbiotech-asia.org Amines are organic derivatives of ammonia and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. nih.gov The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, properties that are crucial for their biological activity. nih.gov In drug design, amine groups are frequently involved in key binding interactions with biological targets, such as hydrogen bonding, and can be essential for a molecule's solubility and transport across biological membranes. reachemchemicals.comwhamine.com The combination of a furan scaffold with an amine moiety can thus lead to compounds with unique and potent biological activities.
Overview of Methoxy[(5-methylfuran-2-yl)methyl]amine as a Research Target
This compound is a specific derivative within the broader class of furan-based amines. Its structure features a 5-methylfuran ring connected via a methylene (B1212753) bridge to a methoxyamine group (-NH-OCH₃). While specific research data for this exact compound is not widely available in public literature, its structure makes it an interesting target for synthesis and investigation. It combines the established biological relevance of the 5-methylfuran scaffold with the unique chemical properties of an N-alkoxyamine.
N-alkoxyamines are known for the relatively weak N-O bond, which can undergo homolytic cleavage under thermal conditions to generate a persistent nitroxide radical and a reactive carbon-centered radical. chimia.ch This property is the basis for their application in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. researchgate.net In the context of a molecule like this compound, this latent reactivity could be harnessed for applications in organic synthesis or for the development of novel functional materials.
Given the absence of specific experimental data for the target compound, the properties of a structurally related analogue, N-methyl-1-(5-methylfuran-2-yl)methanamine , are presented below to provide context for the physicochemical characteristics of this class of molecules.
Table 1: Physicochemical Properties of Analogue Compound: N-methyl-1-(5-methylfuran-2-yl)methanamine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | N-methyl-1-(5-methylfuran-2-yl)methanamine |
| SMILES | CNCc1ccc(C)o1 |
| InChI Key | GHATXKUOUZLMGN-UHFFFAOYSA-N |
Scope and Research Trajectories of Furan-Based Methylamine (B109427) Derivatives
The field of furan-based methylamine derivatives is an active area of chemical research, with trajectories extending from the synthesis of novel bioactive compounds to the development of sustainable chemicals from biomass. Furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (HMF), are readily accessible from the dehydration of carbohydrates, making them key platform molecules in biorefineries. mdpi.com
Current research focuses on the catalytic conversion of these bio-based furans into a variety of value-added chemicals, including furan-based amines. mdpi.com The reductive amination of furan aldehydes is a common strategy to produce these amines, which can serve as monomers for polymers, building blocks for pharmaceuticals, or as intermediates in the synthesis of agrochemicals. mdpi.com For example, furfurylamine is used as a corrosion inhibitor and in the synthesis of drugs like the diuretic furosemide. ijabbr.comnih.gov
Furthermore, the 5-methylfuran moiety, specifically, is a valuable building block. 2-Methylfuran (B129897) is considered a significant organic chemical raw material that can be converted into various chemicals and liquid fuels. mdpi.com Derivatives incorporating the (5-methylfuran-2-yl)methyl group have been used in the synthesis of more complex heterocyclic systems, such as benzimidazoles, which are known for their diverse pharmacological activities. researchgate.net The exploration of derivatives like this compound fits within this trajectory, aiming to create novel molecular structures with unique reactivity and potential applications by introducing different functional groups onto the furan-methylamine scaffold. Future research will likely continue to explore the synthesis of new derivatives and evaluate their properties for a wide range of applications, from medicine to materials science.
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-1-(5-methylfuran-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6-3-4-7(10-6)5-8-9-2/h3-4,8H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCOMWMJSUKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of Methoxy 5 Methylfuran 2 Yl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of Methoxy[(5-methylfuran-2-yl)methyl]amine is expected to show five distinct signals, corresponding to the different proton environments in the molecule.
Furan (B31954) Ring Protons (H-3, H-4): The two protons on the furan ring are not chemically equivalent. The proton at the C-3 position is anticipated to appear as a doublet around δ 6.2-6.3 ppm, coupled to the H-4 proton. The H-4 proton should also appear as a doublet, likely around δ 5.9-6.0 ppm, coupled to the H-3 proton. The typical coupling constant for adjacent protons on a furan ring is approximately 3.2 Hz. chemicalbook.com
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group connecting the furan ring to the nitrogen atom are expected to produce a singlet at approximately δ 4.3-4.5 ppm. rsc.org
Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group attached to the nitrogen are predicted to appear as a sharp singlet in the upfield region, around δ 3.8-3.9 ppm. dea.gov
Furan Methyl Protons (-CH₃): The methyl group attached to the furan ring at the C-5 position will give rise to a singlet at approximately δ 2.2-2.3 ppm. chemicalbook.com
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-3 (Furan) | 6.2-6.3 | Doublet (d) | 1H |
| H-4 (Furan) | 5.9-6.0 | Doublet (d) | 1H |
| -CH₂-N | 4.3-4.5 | Singlet (s) | 2H |
| -OCH₃ | 3.8-3.9 | Singlet (s) | 3H |
| -CH₃ (Furan) | 2.2-2.3 | Singlet (s) | 3H |
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected for this compound.
Furan Ring Carbons: The quaternary carbons C-2 and C-5 are expected at δ 150-155 ppm. The protonated carbons C-3 and C-4 will appear more upfield, around δ 105-115 ppm.
Side Chain Carbons: The methylene carbon (-CH₂-) is predicted to have a chemical shift in the range of δ 45-55 ppm. The methoxy carbon (-OCH₃) signal is expected around δ 55-65 ppm.
Furan Methyl Carbon: The carbon of the methyl group on the furan ring is anticipated to be the most upfield signal, at approximately δ 13-15 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Furan) | 152-155 |
| C-5 (Furan) | 150-153 |
| C-3 (Furan) | 110-115 |
| C-4 (Furan) | 105-110 |
| -CH₂-N | 45-55 |
| -OCH₃ | 55-65 |
| -CH₃ (Furan) | 13-15 |
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-3 and H-4 furan protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon. It would definitively link the proton signals for H-3, H-4, -CH₂-, -OCH₃, and the furan -CH₃ to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the molecular fragments together. Key expected correlations include:
The methylene (-CH₂-) protons showing a correlation to the C-2 and C-3 carbons of the furan ring.
The furan methyl (-CH₃) protons showing correlations to the C-4 and C-5 carbons of the furan ring.
The methoxy (-OCH₃) protons showing a correlation to the methylene (-CH₂-) carbon through the nitrogen atom, although this three-bond N-O-C-H correlation might be weak.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net
The spectrum of this compound would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. globalresearchonline.net
C=C Stretching: Vibrations from the carbon-carbon double bonds within the furan ring typically appear in the 1500-1650 cm⁻¹ region.
C-O Stretching: Two distinct C-O stretching bands are expected. The furan ring C-O-C ether stretch usually appears as a strong band between 1000-1100 cm⁻¹. The C-O stretch from the methoxy group would also be in this region.
N-O Stretching: The N-O single bond stretch is typically weaker and can be found in the 900-1000 cm⁻¹ region.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | 3050-3150 | Furan Ring |
| C-H Stretch (Aliphatic) | 2850-2980 | -CH₃, -CH₂- |
| C=C Stretch | 1500-1650 | Furan Ring |
| C-O-C Stretch | 1000-1100 | Furan Ring Ether |
| N-O Stretch | 900-1000 | Methoxyamine |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₇H₁₁NO₂, giving it a monoisotopic mass of approximately 141.0790 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 141. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:
Alpha-Cleavage: The most common fragmentation for amines is cleavage of the bond alpha to the nitrogen atom. miamioh.edu This would involve the loss of the 5-methylfuryl group to generate a fragment, or more likely, cleavage of the C-N bond to form a stable 5-methylfurfuryl cation at m/z 95.
Loss of Methoxy Radical: Cleavage of the N-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 110.
Loss of Formaldehyde: A rearrangement could lead to the loss of formaldehyde (CH₂O) from the methoxyamine portion.
For a similar compound, Methyl[(5-methylfuran-2-yl)methyl]amine (C₇H₁₁NO), a protonated molecule ([M+H]⁺) is predicted at m/z 126.09. uni.lu This supports the expected mass region for the target compound.
Predicted Mass Spectrometry Fragments
| m/z | Predicted Identity | Fragmentation Pathway |
| 141 | [C₇H₁₁NO₂]⁺ | Molecular Ion [M]⁺ |
| 110 | [C₆H₈NO]⁺ | [M - •OCH₃]⁺ |
| 95 | [C₆H₇O]⁺ | [5-methylfurfuryl cation] |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the 5-methylfuran ring. Furan itself exhibits a strong absorption maximum (λmax) around 205-215 nm, which is attributed to a π → π* transition. globalresearchonline.netnist.gov The substitution of a methyl group and the methoxymethylamine group onto the furan ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a slightly longer wavelength, likely in the range of 220-240 nm. chemicalpapers.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
As of the current body of scientific literature, a definitive X-ray crystallographic analysis of this compound has not been reported. The determination of a crystal structure through single-crystal X-ray diffraction is the gold standard for unambiguously establishing the absolute stereochemistry and solid-state conformation of a chiral molecule. However, in the absence of such a study for the title compound, this section cannot be completed.
X-ray crystallography provides precise three-dimensional coordinates of atoms within a crystal lattice, which allows for the unequivocal assignment of stereocenters and the detailed analysis of molecular geometry, including bond lengths, bond angles, and torsional angles. This empirical data is crucial for understanding the preferred spatial arrangement of the molecule in the solid state.
While crystallographic data exists for structurally related compounds containing a furan or a methoxyamine moiety, direct extrapolation of these findings to predict the precise conformational and stereochemical details of this compound would be speculative. The unique combination of the 5-methylfuran group and the methoxyamine functionality will dictate its crystal packing and intramolecular interactions in a manner that can only be definitively resolved through empirical X-ray analysis.
Therefore, the "if applicable" condition of this section is not met, and a detailed discussion supported by crystallographic data tables is not possible at this time. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its absolute stereochemistry and conformation.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. researchgate.netnih.gov For Methoxy[(5-methylfuran-2-yl)methyl]amine, DFT calculations provide insights into its three-dimensional arrangement and chemical reactivity. These computations are frequently performed using specific basis sets, such as 6-311++G(d,p), to ensure accurate results. researchgate.net
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state) of this compound. This process involves systematically altering the bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface. Conformational analysis is crucial as the spatial arrangement of atoms influences the molecule's physical and chemical properties.
Interactive Table: Optimized Geometrical Parameters (Illustrative)
Below are hypothetical optimized geometrical parameters for this compound, calculated using DFT. This data is representative of typical values for similar furan (B31954) derivatives and is for illustrative purposes.
| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Bond Length | C-O (furan) | 1.37 | - | - |
| Bond Length | C=C (furan) | 1.36 | - | - |
| Bond Length | C-C (furan) | 1.43 | - | - |
| Bond Length | C-N | 1.47 | - | - |
| Bond Length | N-O | 1.44 | - | - |
| Bond Length | O-C (methoxy) | 1.42 | - | - |
| Bond Angle | C-O-C (furan) | 106.7 | - | - |
| Bond Angle | C-N-O | 105.9 | - | - |
| Dihedral Angle | C-C-N-O | - | - | 178.5 |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further insights into the molecule's reactive nature. nih.gov
Interactive Table: Frontier Molecular Orbital Properties (Illustrative)
This table presents hypothetical FMO properties for this compound. This data is for illustrative purposes and is based on typical values for furan derivatives.
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | 0.5 |
| HOMO-LUMO Gap | 6.7 |
| Electronegativity (χ) | 2.85 |
| Chemical Hardness (η) | 3.35 |
| Electrophilicity Index (ω) | 1.21 |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays different colors to represent varying electrostatic potentials. Regions with a negative potential (typically colored red or yellow) are rich in electrons and are likely to be attacked by electrophiles. Conversely, areas with a positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely indicate negative potential around the oxygen and nitrogen atoms, highlighting them as potential sites for electrophilic interaction.
Molecular Docking Simulations for Ligand-Target Interactions (in silico)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). ijper.org This technique is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target.
In silico docking simulations of this compound with various model proteins can predict its binding affinity, typically expressed as a docking score or binding energy. ijper.org A lower binding energy generally indicates a more stable and favorable interaction. These simulations can reveal the specific binding pose of the ligand within the protein's active site, providing a detailed picture of the interaction at the molecular level. The docking process involves flexible ligand docking, where the protein is kept rigid while the ligand is allowed to adopt different conformations. ijper.org
Interactive Table: Molecular Docking Results (Illustrative)
This table shows hypothetical docking scores of this compound with several model protein targets. This data is for illustrative purposes.
| Protein Target | PDB ID | Docking Score (kcal/mol) |
| Enoyl Reductase | 1C14 | -7.5 |
| Dihydrofolate Reductase | - | -6.8 |
| DNA Gyrase | - | -7.1 |
| Methionine Aminopeptidase | 4Z7M | -6.5 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and dynamic behavior of molecules over time. For this compound, an MD simulation would provide critical insights into its structural flexibility, preferred conformations, and the stability of intramolecular interactions.
A typical MD simulation protocol would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and solving Newton's equations of motion for the atoms in the system. This allows for the exploration of the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. Analysis of the simulation trajectory would reveal information about the rotational freedom around single bonds, such as the C-C and C-N bonds of the methylamine (B109427) side chain, and the C-O bond of the methoxy (B1213986) group. Such studies are crucial for understanding how the molecule might interact with biological targets or other chemical species. While specific MD studies on this compound have not been reported, similar analyses on other furan-containing molecules have provided valuable information on their dynamic properties.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can be invaluable for identifying and characterizing new compounds.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra are standard procedures in the characterization of organic molecules.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within Density Functional Theory (DFT), is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the resonance frequencies for each unique proton and carbon atom. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. Theoretical studies on furan and its simple derivatives have shown good correlation between calculated and experimental chemical shifts. globalresearchonline.net
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. This calculation would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the furan ring. Studies on related furan derivatives have successfully used TD-DFT to interpret their electronic spectra. globalresearchonline.netresearchgate.net
A comparison of theoretically predicted spectra with experimentally obtained data is a critical step in confirming the structure of a synthesized compound. No such comparative data currently exists in the literature for this compound.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. The calculated frequencies are often scaled by an empirical factor to better match experimental results.
A Potential Energy Distribution (PED) analysis would be performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups in this compound. This detailed assignment is crucial for a complete understanding of the molecule's vibrational properties. For instance, characteristic frequencies for the furan ring modes, C-H stretching of the methyl and methoxy groups, and N-H bending of the amine would be identified. Research on other furan derivatives has demonstrated the utility of DFT and PED analysis in interpreting their vibrational spectra. researchgate.net
Topological Analysis (ELF, LOL, AIM, RDG) for Chemical Bonding Characteristics
Topological analysis of the electron density provides a quantitative description of the chemical bonding within a molecule. These methods partition the molecular space into regions that correspond to atoms, bonds, and lone pairs.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule. nih.gov High values of ELF and LOL indicate regions where there is a high probability of finding an electron pair, thus corresponding to covalent bonds and lone pairs. For this compound, these analyses would visualize the bonding in the furan ring, the C-N and C-O single bonds, and the lone pairs on the nitrogen and oxygen atoms.
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ). gla.ac.uknih.gov By identifying critical points in the electron density, the AIM analysis defines atomic basins and the bond paths between atoms. The properties at the bond critical points provide information about the nature of the chemical bonds (e.g., covalent vs. ionic).
Reduced Density Gradient (RDG): The RDG analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An RDG analysis of this compound could reveal weak intramolecular interactions that contribute to its conformational stability.
While these topological analyses are powerful tools for understanding chemical bonding, no such studies have been published for this compound.
Chemical Reactivity and Derivatization Studies
Reactions Involving the Amine Functionality
The secondary amine group, specifically a methoxyamine, is a primary site for derivatization, enabling the introduction of various substituents through alkylation, acylation, and other transformations.
The nitrogen atom in Methoxy[(5-methylfuran-2-yl)methyl]amine can act as a nucleophile to react with electrophilic carbon species, leading to the formation of tertiary amines and amides.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. N-alkylation of amines with biomass-derived alcohols, such as 2,5-furandimethanol, has been achieved using catalysts like iridium complexes, demonstrating a viable pathway for modifying amine groups with furan-containing moieties. nih.gov Environmentally benign methods using dialkyl carbonates, such as dimethyl carbonate (DMC), are also effective for the N-alkylation of amines. nih.gov These reactions typically proceed via a nucleophilic substitution mechanism where the amine attacks the alkylating agent. For this compound, this would result in the formation of a tertiary amine.
N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides converts the secondary amine into an amide. This transformation is a common strategy in organic synthesis to introduce carbonyl-containing functional groups. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.
| Reaction Type | Reagent Example | Catalyst/Conditions | Expected Product Structure |
| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | N-Methoxy-N-methyl-1-(5-methylfuran-2-yl)methanamine |
| N-Alkylation | Benzyl Bromide | Base (e.g., NaH) | N-Benzyl-N-methoxy-1-(5-methylfuran-2-yl)methanamine |
| N-Acylation | Acetyl Chloride | Base (e.g., Pyridine) | N-Methoxy-N-((5-methylfuran-2-yl)methyl)acetamide |
| N-Acylation | Acetic Anhydride (B1165640) | Heat or Acid Catalyst | N-Methoxy-N-((5-methylfuran-2-yl)methyl)acetamide |
The oxidation of amines can lead to a variety of products depending on the oxidant and the structure of the amine. For furan-containing amines, oxidation can be a complex process involving both the amine and the furan (B31954) ring. urfu.ru Oxidative transformations of furfurylamines can yield pyridinones through a process known as the aza-Achmatowicz reaction. urfu.ru In other cases, oxidation can lead to intramolecular cyclization or rearrangement, such as the conversion of certain 2-(aminobenzyl)furans into indolin-3-one derivatives. urfu.ru These pathways highlight the potential for complex heterocyclic synthesis originating from the oxidation of the amine functionality in proximity to the furan ring.
The formation of a classical Schiff base or imine involves the condensation of a primary amine with an aldehyde or a ketone, proceeding through a carbinolamine intermediate followed by dehydration. eijppr.com this compound, being a secondary amine, cannot form a stable C=N double bond via this direct dehydration pathway. However, it can react with carbonyl compounds to form adducts or participate in other condensation reactions. The synthesis of imines can also be achieved through various other methods, such as the aerobic oxidation of amines catalyzed by quinones or the reaction of aldehydes with aqueous ammonia. organic-chemistry.orgbeilstein-journals.org While the subject compound does not form a simple imine, its primary amine analogue, [(5-methylfuran-2-yl)methyl]amine, would readily react with aldehydes and ketones to form the corresponding Schiff bases.
Reactions Involving the Furan Ring
The 5-methylfuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and, under certain conditions, ring-opening reactions.
The furan ring readily undergoes electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the existing substituents on the ring. In this compound, both the C2-methoxyaminomethyl group and the C5-methyl group are electron-donating and thus activating, directing incoming electrophiles to the vacant C3 and C4 positions. libretexts.org
Friedel-Crafts acylation of 2-methylfuran (B129897), a closely related structure, with anhydrides or N-acylbenzotriazoles is a well-established method for introducing acyl groups onto the furan ring, typically at the C5 position (or C4 if C5 is blocked). core.ac.ukresearchgate.netmdpi.com For the target compound, acylation is expected to occur at the C3 or C4 position.
| Reaction Type | Reagent/Catalyst | Expected Product | Regioselectivity |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro or 4-Nitro derivative | Substitution at C3 and C4 positions |
| Bromination | Br₂ / Lewis Acid | 3-Bromo or 4-Bromo derivative | Substitution at C3 and C4 positions |
| Sulfonation | SO₃ / H₂SO₄ | Furan-3-sulfonic acid or Furan-4-sulfonic acid derivative | Substitution at C3 and C4 positions |
| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 3-Acetyl or 4-Acetyl derivative | Substitution at C3 and C4 positions |
The furan ring, despite its aromaticity, can undergo ring-opening reactions under specific, often harsh, conditions.
Oxidative Ring-Opening: Oxidation of furans can lead to dearomatization and the formation of unsaturated 1,4-dicarbonyl compounds. urfu.runih.gov For instance, the oxidation of furan itself can yield maleic anhydride via intermediates. researchgate.net This reactivity is a key consideration in the metabolic activation of many furan-containing xenobiotics, where cytochrome P450-catalyzed oxidation generates reactive cis-2-butene-1,4-dial intermediates. nih.gov
Acid-Catalyzed Ring-Opening: Under strong acidic conditions, the furan ring can be hydrolyzed. A notable example is the acid-catalyzed retro-Paal-Knorr reaction of a 5-methylfuran-2-yl moiety, which cleanly converts the furan ring into a 2,5-dioxopentanyl (2,5-DOP) derivative. nih.gov This reaction was observed during trifluoroacetic acid (TFA) treatment, where the carbocation-stabilizing effect of the C5-methyl group facilitated the efficient hydrolysis. nih.gov This pathway represents a significant potential transformation for this compound in strongly acidic media. Other studies have shown that furan derivatives can react with secondary amines to yield opened structures that can subsequently cyclize to form substituted cyclopentene (B43876) products. cas.cz
Hydrogenation and Reduction of the Furan Ring
The furan ring is an aromatic heterocycle that can undergo hydrogenation to yield its saturated analogue, tetrahydrofuran (B95107). This transformation is typically achieved through catalytic hydrogenation and is a common strategy in biomass valorization and fine chemical synthesis. nih.govmdpi.com The specific conditions of the reaction, including the choice of catalyst, solvent, temperature, and hydrogen pressure, can significantly influence the reaction's selectivity and yield. mdpi.com
The hydrogenation of furan derivatives can be challenging due to the potential for over-reduction or side reactions like ring-opening. nih.gov However, various catalytic systems have been developed to selectively reduce the furan ring while preserving other functional groups. Both noble metals (e.g., Palladium, Ruthenium, Rhodium) and non-noble metals (e.g., Nickel, Cobalt, Copper) have proven effective. nih.govresearchgate.net
For a substrate like this compound, the primary goal would be the selective reduction of the furan ring to the corresponding tetrahydrofuran derivative, Methoxy[(5-methyltetrahydrofuran-2-yl)methyl]amine. Non-noble metal catalysts are often preferred for industrial applications due to their lower cost. nih.gov For instance, nickel- and cobalt-based catalysts have demonstrated high activity for furfural (B47365) hydrogenation, a related transformation. nih.gov Ruthenium catalysts supported on acidic materials have also been used for the conversion of furfural to cyclopentanone, indicating the complexity of potential reaction pathways. researchgate.net
The chemoselectivity of the reduction is a critical consideration. The methoxyamine group's stability under these conditions would need to be evaluated, but typically, catalytic hydrogenation is compatible with amine and ether functionalities under controlled conditions. The reduction of the furan ring is a valuable transformation as it removes the aromaticity, increases the flexibility of the molecule, and alters its physicochemical properties.
Table 1: Catalytic Systems for Hydrogenation of Furan Derivatives
| Catalyst | Support | Typical Conditions | Target Product from Furfural | Reference |
|---|---|---|---|---|
| Copper (Cu) | Al₂O₃ | 230 °C, 4 h | 2-Methylfuran (MF), 2-Methyltetrahydrofuran (MTHF) | mdpi.com |
| Nickel (Ni) | Doped Mo Carbide | Batch reactor | 2-Methylfuran (MF) | mdpi.com |
| Ruthenium (Ru) | Acidic MOF | Aqueous media | Cyclopentanone | researchgate.net |
| Cobalt (Co) | Co₂P | 90 °C, 4.0 MPa H₂ | γ-Valerolactone (GVL) from levulinic acid | nih.gov |
Methoxy (B1213986) Group Transformations (e.g., Demethylation, Substitution)
The methoxyamine (or O-methylhydroxylamine) moiety, -NH-O-CH₃, offers unique opportunities for chemical modification, primarily through reactions involving the methoxy group. wikipedia.org These transformations can include demethylation to reveal the corresponding hydroxylamine (B1172632) or substitution of the methoxy group.
Demethylation: The cleavage of a methyl ether to form a hydroxyl group is a common reaction in organic synthesis. chem-station.com For methoxy groups attached to an aromatic ring, reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), or aluminum chloride (AlCl₃) are frequently employed. chem-station.com The mechanism for acid-catalyzed demethylation, such as with HBr, involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the bromide ion. chem-station.com
In the case of this compound, demethylation would yield the corresponding hydroxylamine derivative. However, the conditions required for these reactions are often harsh and must be chosen carefully to avoid degradation of the acid-sensitive furan ring. nih.gov Boron tribromide is a powerful Lewis acid that can effect demethylation at low temperatures, potentially offering a more compatible reaction condition. chem-station.com
Substitution: Substitution reactions involving the methoxy group are also plausible. In certain contexts, particularly in aromatic systems, a methoxy group can be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net While the furan ring system is not identical to the thiophene (B33073) systems where this has been studied, analogous reactivity could potentially be explored. Such transformations would allow for the introduction of various other functional groups in place of the methoxy group, significantly diversifying the molecular structure.
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues is a cornerstone of medicinal chemistry and materials science, allowing for systematic exploration of structure-activity relationships. For this compound, this can be achieved by replacing the furan heterocycle or by modifying the side chain.
The furan core can be replaced by other five- or six-membered heterocycles to probe the influence of different electronic and steric properties on the molecule's function.
Thiophene Analogues: Thiophene is often considered a bioisostere of furan. The synthesis of the corresponding thiophene analogue, Methoxy[(5-methylthiophen-2-yl)methyl]amine, would likely follow a parallel synthetic route. A common method for synthesizing 2-aminothiophenes is the Gewald reaction. pharmaguideline.com More directly, starting from 5-methylthiophene-2-carbaldehyde, reductive amination with methoxyamine would yield the desired product. The synthesis of various functionalized thiophenes is well-established. impactfactor.orgnih.gov
Isoxazole (B147169) Analogues: Isoxazole is another five-membered heterocycle containing both nitrogen and oxygen. nih.gov The synthesis of an isoxazole analogue would require a different strategic approach, often involving the construction of the isoxazole ring itself. researchgate.net One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov To obtain the desired substitution pattern, a synthetic sequence could involve creating a 5-methylisoxazole (B1293550) with a formyl group at the 3-position, which could then undergo reductive amination with methoxyamine.
Pyrimidine (B1678525) Analogues: Replacing the furan ring with a six-membered pyrimidine ring introduces a significantly different electronic and structural profile. The synthesis of functionalized pyrimidines can be achieved through various condensation reactions. jchemrev.comgsconlinepress.com For example, a furopyrimidine, which combines both heterocyclic motifs, can be synthesized from furan precursors. researchgate.net To generate a simple pyrimidine analogue, one might start with a chloropyrimidine derivative and use cross-coupling reactions to install the (methoxyaminomethyl) group at the desired position. mdpi.com
Table 2: Potential Heterocyclic Cores for Analogue Synthesis
| Heterocycle | Key Starting Material Example | Common Synthetic Method for Heterocycle |
|---|---|---|
| Thiophene | 1,4-dicarbonyl compound | Paal-Knorr synthesis with a sulfur source pharmaguideline.com |
| Isoxazole | β-diketone and hydroxylamine | Condensation reaction nih.gov |
| Pyrimidine | Furan-2-carbaldehyde, thiourea (B124793) | Biginelli-type reaction nih.gov |
Modifications to the –CH₂–NH–O–CH₃ side chain can provide insights into the importance of its length, flexibility, and the nature of the substituents.
Modifications: The amine nitrogen provides a reactive handle for further derivatization. For instance, acylation with various acid chlorides or anhydrides could produce a series of amides. Urea and thiourea derivatives can also be synthesized, as demonstrated in the preparation of related (5-phenylfuran-2-yl)methanamine (B3023609) derivatives. nih.govresearchgate.net These reactions introduce new functional groups that can alter the molecule's properties.
Homologation: Homologation involves extending the length of the carbon chain between the furan ring and the nitrogen atom. To synthesize a compound with an ethyl bridge, such as Methoxy[2-(5-methylfuran-2-yl)ethyl]amine, one could start with (5-methylfuran-2-yl)acetic acid. This acid could be converted to the corresponding amide with methoxyamine, followed by reduction of the amide carbonyl group to a methylene (B1212753) group. Alternatively, a two-carbon electrophile like 2-(5-methylfuran-2-yl)ethyl bromide could be reacted with methoxyamine to form the desired product. These modifications allow for the exploration of the spatial relationship between the heterocyclic core and the methoxyamine functionality.
Structure Activity Relationship Sar Studies in Preclinical Contexts
Positional and Substituent Effects on Ligand-Target Interactions (preclinical)
The biological activity of furan (B31954) derivatives is highly sensitive to the position and nature of substituents on the furan ring and its appended groups. Even minor changes in the substitution pattern can lead to significant differences in pharmacological effects. scispace.comsemanticscholar.org
In a study of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as SIRT2 inhibitors, the position of substituents on the phenyl ring was found to be critical for activity. The initial screening identified a compound with a benzoic acid moiety at the 4-position of the phenyl ring. Subsequent SAR studies revealed that modifications at this position significantly influenced the inhibitory potency. nih.gov For example, the replacement of the carboxylic acid with other functional groups or altering its position would likely impact the compound's interaction with the target enzyme.
The nature of the substituent also plays a pivotal role. In a series of furan-based hydrazone compounds, the introduction of an electron-withdrawing group like a nitro group was shown to be crucial for the observed biological activity in certain contexts. utripoli.edu.ly Similarly, in the development of anti-inflammatory agents, the presence of specific substituents on the furan ring was found to be essential for the suppression of inflammatory mediators.
Molecular docking studies on furan-2-carboxamide derivatives have provided insights into how substituents influence ligand-target interactions. These studies suggest that specific substitutions can enhance binding affinity by forming additional hydrogen bonds or hydrophobic interactions with the target protein. researchgate.net
The following table illustrates the impact of positional and substituent effects on the biological activity of furan derivatives.
| Compound Class | Positional/Substituent Change | Effect on Biological Activity |
| (5-phenylfuran-2-yl)methanamine derivatives | Alteration of substituents at the 4-position of the phenyl ring. | Significant influence on SIRT2 inhibitory potency. nih.gov |
| Furan-based hydrazones | Introduction of an electron-withdrawing nitro group. | Enhancement of specific biological activities. utripoli.edu.ly |
| Furan-2-carboxamides | Specific substitutions on the furan ring. | Formation of additional interactions with the target protein, leading to improved binding affinity. researchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design (preclinical)
Pharmacophore modeling is a powerful computational tool used in preclinical drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.
For furan-containing compounds, pharmacophore models can be developed based on a set of known active molecules. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. In the context of Methoxy[(5-methylfuran-2-yl)methyl]amine, a pharmacophore model would likely highlight the importance of the furan oxygen as a hydrogen bond acceptor, the methyl group for hydrophobic interactions, and the methoxyamine moiety for potential hydrogen bonding.
Ligand-based drug design often utilizes these pharmacophore models for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. This approach has been successfully applied to various furan derivatives. For instance, in the study of (5-phenylfuran-2-yl)methanamine derivatives, while not explicitly termed pharmacophore modeling, the SAR analysis and molecular docking effectively constitute a ligand-based design approach. The identification of a potent inhibitor was guided by understanding the key interactions of the initial hit compound with the SIRT2 binding pocket. nih.govnih.gov
Molecular docking simulations, a key component of ligand-based design, have been employed to predict the binding modes of furan-2-carboxamide derivatives within their target, providing a rationale for their observed biological activity and guiding further optimization. researchgate.net These computational studies help in visualizing how the ligand fits into the active site and which interactions are crucial for binding.
Stereochemical Influences on Activity (preclinical)
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For furan-containing compounds, the stereochemistry of substituents can influence how the molecule interacts with its biological target.
In the synthesis of functionalized (2-furyl)-2-pyrrolidines, a cascade approach was developed that demonstrated remarkable stereoselectivity, yielding pyrrolidines with high diastereoselectivity. shareok.org This highlights the importance and feasibility of controlling stereochemistry during the synthesis of furan-containing compounds. The stereochemical outcome of reactions involving the furan ring, such as the Diels-Alder reaction, is a critical consideration in the synthesis of complex bioactive molecules. numberanalytics.com
For this compound itself, while the parent structure is not chiral, the introduction of substituents on the methylamine (B109427) or furan ring could create chiral centers. In such cases, it would be crucial to separate and evaluate the biological activity of each stereoisomer individually to identify the more potent and selective enantiomer.
Biological Activity in Non Human and in Vitro Systems
Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)
The antimicrobial potential of furan (B31954) derivatives is well-documented, with various compounds from this class showing activity against a range of bacterial and fungal pathogens. nih.govijabbr.comnih.govnih.gov These investigations are crucial for identifying new agents to combat infectious diseases.
Anticancer Activity in Cell Lines (in vitro)
Many furan derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results in preclinical studies. researchgate.netnih.govnih.goveurekaselect.combenthamdirect.com These studies often involve assessing the compound's ability to inhibit the growth of cancer cells and induce cell death.
Enzyme Inhibition and Receptor Binding Studies (in vitro/preclinical)
Detailed searches of scientific databases and preclinical research literature yielded no specific studies investigating the inhibitory or binding properties of Methoxy[(5-methylfuran-2-yl)methyl]amine against the following enzymes and receptors.
Insulysin Inhibition
No published research was found that evaluates the effect of this compound on the activity of insulysin or related insulin-degrading enzymes.
Cholinesterase Inhibition (e.g., AChE, BChE)
There are no available in vitro studies assessing the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Excitatory Amino Acid Transporter (EAAT) Inhibition
No studies were identified that examined the interaction between this compound and any subtype of the excitatory amino acid transporter family.
Hemoglobin Binding and Allosteric Modulation
There is no published evidence or research concerning the binding of this compound to hemoglobin or its potential as an allosteric modulator.
Antioxidant Activity Assessment (in vitro)
No specific in vitro antioxidant assays, such as DPPH radical scavenging or other standard tests, have been reported for this compound. While the furan moiety is present in many compounds known to possess antioxidant properties, there is no direct experimental data to characterize the antioxidant potential of this specific molecule. researchgate.netnih.govutripoli.edu.ly
Pharmacokinetic and ADME Predictions (in silico/preclinical)
In the early stages of drug discovery, computational (in silico) models and preclinical experiments are vital for predicting how a compound will behave in a biological system. This allows researchers to identify potential liabilities and optimize molecular structures before advancing to more complex in vivo studies.
ADMET profiling is a cornerstone of preclinical drug development. In silico tools are often employed to predict these properties based on the chemical structure of a compound. For this compound, a theoretical ADMET profile would be generated to estimate its drug-like properties.
Table 1: Hypothetical In Silico ADMET Prediction Parameters for this compound
| ADMET Parameter | Predicted Value | Significance |
| Absorption | ||
| Human Intestinal Absorption | High/Low | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | High/Low | An in vitro model for predicting intestinal drug absorption. |
| P-glycoprotein Substrate | Yes/No | Identifies if the compound may be actively transported out of cells, affecting its absorption and distribution. |
| Distribution | ||
| Plasma Protein Binding | % | Determines the fraction of the compound bound to plasma proteins, which influences its availability to exert pharmacological effects. |
| Blood-Brain Barrier Penetration | Yes/No | Predicts the likelihood of the compound crossing into the central nervous system. |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Specific Isoforms | Identifies which cytochrome P450 enzymes are likely to metabolize the compound and if it may inhibit these enzymes, leading to potential drug-drug interactions. |
| Excretion | ||
| Primary Route of Elimination | Renal/Hepatic | Predicts the main pathway by which the compound is removed from the body. |
| Toxicity | ||
| hERG Inhibition | Yes/No | Assesses the risk of cardiac toxicity. |
| Ames Mutagenicity | Positive/Negative | Predicts the potential for the compound to cause genetic mutations. |
| Hepatotoxicity | Yes/No | Indicates the potential for liver damage. |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be evaluated in an in silico ADMET study. No actual data for this compound is currently available.
The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes are the standard method for assessing this property. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
In a typical assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is then measured to determine its intrinsic clearance.
Table 2: Representative Data from a Preclinical Metabolic Stability Assay in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Note: This table illustrates the type of data generated from a metabolic stability study. No experimental data for this compound has been reported in the public domain.
The results from such studies would indicate how quickly the compound is metabolized. A short half-life might suggest that the compound will be cleared rapidly in vivo, potentially limiting its therapeutic efficacy. Conversely, a very long half-life could lead to drug accumulation and potential toxicity. Identifying the metabolic "hotspots" on the molecule can also guide medicinal chemists in modifying the structure to improve its metabolic stability.
Potential Research Applications and Future Directions
Methoxy[(5-methylfuran-2-yl)methyl]amine as a Synthetic Intermediate
This compound serves as a versatile building block in organic synthesis. The furan (B31954) moiety, an electron-rich aromatic heterocycle, is amenable to a variety of transformations. numberanalytics.comnumberanalytics.com Its structure allows for functionalization through several key reaction types, making it a valuable intermediate for constructing more complex molecular architectures.
The primary reactive sites and potential transformations include:
Electrophilic Substitution: The furan ring is highly susceptible to electrophilic attack, typically at the C5 position (or C2, if C5 is blocked). numberanalytics.com Common electrophilic substitution reactions applicable to furan derivatives include nitration, halogenation, sulfonation, and acylation. numberanalytics.compharmaguideline.comijabbr.com The presence of the methyl group at the 5-position in this compound directs incoming electrophiles to other positions on the ring, allowing for controlled synthesis of polysubstituted furans.
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, reacting with dienophiles to form complex, bridged ring systems. numberanalytics.com This capability is crucial for building polycyclic molecules from simple starting materials.
Amine Functionalization: The primary amine group can readily undergo standard reactions such as acylation to form amides, alkylation, and reductive amination. mdpi.com These modifications allow for the attachment of various functional groups or the linking of the molecule to other scaffolds.
Ring-Opening Reactions: Under certain acidic conditions, furan rings can undergo ring-opening, which can be synthetically useful for generating linear dicarbonyl compounds. pharmaguideline.comnih.gov For instance, the hydrolysis of a 5-methylfuran-2-yl group can yield a 2,5-dioxopentanyl structure, providing a stable handle for further chemical ligation. nih.gov
The compound's utility as an intermediate is highlighted by the broader use of 2-methylfuran (B129897) in synthesizing value-added chemicals, including fuel precursors and specialty chemicals, through reactions like hydroxyalkylation/alkylation. mdpi.comresearchgate.net
Scaffold for Novel Compound Libraries in Medicinal Chemistry Research
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. ijabbr.comnumberanalytics.comresearchgate.net Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects. ijabbr.comnih.govutripoli.edu.ly this compound biosynth.com represents an ideal starting point for creating diverse compound libraries for high-throughput screening and drug discovery programs.
The key features that make this compound a valuable scaffold include:
Bioisosterism: The furan ring can act as a bioisostere for other aromatic rings like benzene (B151609) or thiophene (B33073), allowing for the fine-tuning of a drug candidate's electronic properties, solubility, and metabolic stability. ijabbr.com
Structural Diversity: The combination of the furan core and the flexible methoxyamine linker provides multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.
Proven Biological Relevance: The furan ring is a component of numerous established drugs. nih.govslideshare.net This history of success increases the probability that new libraries based on this scaffold will yield compounds with therapeutic potential. For example, derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) have been identified as inhibitors of human sirtuin 2 (SIRT2), a target for cancer and neurodegenerative diseases. nih.gov
| Furan-Containing Drug | Therapeutic Application |
| Ranitidine | Treatment of peptic ulcers. ijabbr.comnih.govslideshare.net |
| Furosemide | Diuretic. ijabbr.comnih.govslideshare.net |
| Nitrofurantoin | Antibacterial agent. slideshare.net |
| Cefuroxime | Antibiotic (penicillin derivative). nih.gov |
| Furazolidone | Antibacterial and antiprotozoal. slideshare.net |
Contributions to Fundamental Organic Chemistry and Reaction Mechanism Understanding
Studying the reactivity of this compound can provide deeper insights into fundamental principles of organic chemistry. The interplay between the electron-donating methyl group, the furan ring's aromaticity, and the side chain's electronic effects presents a compelling case for mechanistic investigation.
Key areas for study include:
Regioselectivity in Electrophilic Substitution: The furan ring's high electron density makes it reactive toward electrophiles. numberanalytics.com Understanding how the existing substituents on this compound direct the position of further substitution can refine predictive models for heterocyclic reactivity. The mechanism involves the attack of an electrophile on the electron-rich ring, followed by the loss of a proton to restore aromaticity. numberanalytics.comnumberanalytics.com
Influence on Cycloaddition Pathways: The substituents on the furan ring can influence the rate and stereochemical outcome of Diels-Alder reactions. numberanalytics.com Detailed kinetic and computational studies on this specific molecule could elucidate the subtle electronic and steric factors that govern these transformations.
Neighboring Group Participation: Investigating whether the methoxyamine side chain can participate in reactions occurring at the furan ring could reveal novel reaction pathways and provide a better understanding of intramolecular catalysis.
| Reaction Type | Description |
| Nitration | Introduction of a nitro group (-NO2) onto the furan ring, typically using mild reagents like acetyl nitrate. pharmaguideline.comijabbr.com |
| Halogenation | Introduction of a halogen (e.g., Br, Cl), which often occurs vigorously and may require mild conditions to achieve mono-substitution. pharmaguideline.comijabbr.com |
| Acylation | Introduction of an acyl group (R-C=O) using an acid anhydride (B1165640) or acyl halide, often with a mild catalyst like boron trifluoride. pharmaguideline.com |
| Diels-Alder Reaction | A [4+2] cycloaddition where the furan acts as a diene, reacting with a dienophile to form a six-membered ring. numberanalytics.com |
Emerging Research Areas in Furan Chemistry and Bioactive Amines
The field of furan chemistry is continually evolving, driven by the push for sustainable chemistry and the ongoing search for novel bioactive molecules. This compound is situated at the intersection of several key emerging research trends.
Renewable Feedstocks: Furan derivatives, such as furfural (B47365) and 2-methylfuran, are readily accessible from the dehydration of carbohydrates found in plant biomass. mdpi.commdpi.com This positions furan-based chemistry as a cornerstone of green chemistry, aiming to replace petroleum-based feedstocks. Research is focused on converting these platform molecules into sustainable polymers, advanced materials, and biofuels. numberanalytics.comrsc.org
Bioactive Amines from Biomass: There is a significant research effort to develop efficient catalytic methods for synthesizing valuable amines from biomass-derived furans. mdpi.com This involves processes like reductive amination, which converts furan aldehydes and ketones into primary, secondary, and tertiary amines for use in the pharmaceutical and polymer industries. mdpi.com
Furan-Based Materials Science: Beyond pharmaceuticals, furan derivatives are being explored for applications in materials science. numberanalytics.com This includes the development of furan-based polymers for sustainable alternatives to traditional plastics and their use in materials for energy storage applications like batteries and supercapacitors. numberanalytics.comnumberanalytics.com
Novel Therapeutic Targets: The versatility of the furan scaffold continues to be exploited in the search for drugs against new and challenging biological targets. ijabbr.comutripoli.edu.ly The ease of creating diverse libraries from furan-based starting materials makes them ideal for screening against emerging diseases and resistant pathogens. ijabbr.comnih.gov
| Emerging Research Area | Focus |
| Sustainable Polymers | Development of green, furan-containing polymeric materials from renewable biomass. rsc.org |
| Bio-based Amines | Heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates. mdpi.com |
| Energy Storage | Exploration of furan-based materials for use in batteries and supercapacitors. numberanalytics.com |
| Advanced Bio-Orthogonal Chemistry | Using furan hydrolysis for proximity-induced ligation in biological systems. nih.gov |
Q & A
Q. Methodological considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
- Catalysts : Acidic conditions (HCl) or metal catalysts (e.g., Pd/C) may accelerate reductive amination.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. Table 1: Example Reaction Parameters
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Reductive amination | NaBH₃CN, HCl, MeOH | ~60–70 | RT, 12 h |
| Nucleophilic substitution | K₂CO₃, DMF, 80°C | ~50–60 | Reflux, 24 h |
Advanced: How can reaction parameters be optimized to improve the yield and purity of this compound?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Varying temperature, stoichiometry, and catalyst loading to identify ideal conditions .
- In-situ monitoring : Using TLC or HPLC to track intermediate formation and adjust reaction time.
- Side-product mitigation : Adding scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive reactions .
Q. Critical challenges :
- Steric hindrance : The 5-methyl group on the furan ring may slow nucleophilic attack, requiring higher temperatures or longer reaction times.
- Byproduct formation : Over-reduction in reductive amination can produce secondary amines; controlled stoichiometry of NaBH₃CN is critical .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
Q. Table 2: Expected Spectral Data
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 2.3 (CH₃-furan), δ 3.3 (OCH₃) |
| IR | 3350 cm⁻¹ (NH), 1250 cm⁻¹ (C-O) |
| MS (ESI+) | m/z 154 [M+H]⁺ |
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Common discrepancies and solutions:
- NH₂ proton broadening : Adjust solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) or use deuterated reagents to suppress exchange .
- Crystallographic vs. computational geometry : Validate DFT-optimized structures (e.g., Gaussian) against experimental X-ray data .
- Impurity peaks : Compare with reference spectra of side products (e.g., unreacted aldehyde in reductive amination) .
Case study : A ¹³C NMR mismatch at the methoxy carbon (δ 55 ppm vs. predicted δ 58 ppm) may indicate partial oxidation; confirm via iodometric titration .
Advanced: What computational methods are used to predict the reactivity or bioactivity of this compound?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screen against receptors (e.g., serotonin transporters) if the compound shares structural motifs with psychoactive amines .
- MD simulations : Assess stability in biological membranes or solvent systems .
Example : Similar methoxy-substituted amines show weak serotonin reuptake inhibition, suggesting low neuroactivity for this compound .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
Q. Table 3: Solvent Systems for Purification
| Technique | Solvent Ratio | Purity Achieved |
|---|---|---|
| Column chromatography | 7:3 hexane:EA | >95% |
| Recrystallization | 9:1 EtOH:H₂O | >98% |
Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Answer:
- Thermal stability : Decomposition above 150°C (TGA analysis recommended). Store at –20°C in amber vials to prevent photodegradation .
- Hydrolysis risk : The methoxy group is stable, but the NH₂ moiety may oxidize; use inert atmospheres (N₂/Ar) for long-term storage .
Advanced: How to design biological activity assays for this compound given its structural analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
